molecular formula C9H12N2O2 B3207714 2-Amino-4-methoxy-n-methylbenzamide CAS No. 104775-67-9

2-Amino-4-methoxy-n-methylbenzamide

Cat. No. B3207714
CAS RN: 104775-67-9
M. Wt: 180.2 g/mol
InChI Key: VLTOORIWKFQMCO-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-N-methylbenzamide is a chemical compound with the CAS Number: 104775-67-9 . It has a molecular weight of 180.21 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H12N2O2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3, (H,11,12) . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound is stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Radiosynthesis and Imaging

2-Amino-4-methoxy-N-methylbenzamide derivatives have been explored in the field of radiosynthesis. For instance, a study demonstrated the radioiodination of a compound with high affinity for 5HT2-receptors. This compound showed significant in vivo retention in rat brain regions enriched in 5HT2 receptors, suggesting its potential as a tracer for γ-emission tomography (Mertens et al., 1994).

Synthesis of Schiff Bases for Antibacterial Activity

Schiff bases derived from this compound have been synthesized and used for complexation reactions to create Zn(II) chelates. These complexes have been characterized and screened for antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, indicating their potential in antibacterial applications (Chohan et al., 2003).

Neuroleptics Synthesis

Research in the synthesis of potential neuroleptics has included the development of heterocyclic 5-amino-2-methoxybenzamides and related compounds. These compounds have been synthesized through a series of chemical reactions, indicating their potential use in the development of new neuroleptic drugs (Valenta et al., 1990).

Pharmacological Research

Compounds such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate have been studied for their antiemetic and parasympathomimetic activity. Research involving these compounds includes studies on their density, refractive index, molar refractivity, and polarizability, contributing to a deeper understanding of their pharmacological properties (Sawale et al., 2016).

Gastroprokinetic Activity

Derivatives of this compound have been synthesized and evaluated for their gastroprokinetic activity. These studies have explored the effects of structural variations on gastroprokinetic activity, contributing to the development of new drugs for gastrointestinal disorders (Kalo et al., 1995).

Safety and Hazards

The safety information for 2-Amino-4-methoxy-N-methylbenzamide includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes or if it is ingested .

Mechanism of Action

properties

IUPAC Name

2-amino-4-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTOORIWKFQMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295134
Record name 2-Amino-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104775-67-9
Record name 2-Amino-4-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104775-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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